This compound can be synthesized from diethyl ethylmalonate and urea through a multi-step process involving bromination, alkylation, and cyclization. It is classified under the category of central nervous system depressants, which affect neurotransmitter systems in the brain, particularly the gamma-aminobutyric acid (GABA) receptor.
The synthesis of 5-methyl-5-(1-methylbutyl)-barbituric acid typically involves:
This multi-step synthesis is optimized for high purity and yield, often involving purification techniques such as crystallization to remove impurities.
The molecular formula for 5-methyl-5-(1-methylbutyl)-barbituric acid is with a molecular weight of approximately 212.25 g/mol.
Key Structural Information:
The structure features a pyrimidine ring with various substituents that influence its pharmacokinetic properties and interactions with biological systems.
5-Methyl-5-(1-methylbutyl)-barbituric acid can participate in several chemical reactions:
Common reagents include bromine for oxidation and sodium borohydride for reduction.
The mechanism of action for 5-methyl-5-(1-methylbutyl)-barbituric acid involves its interaction with the GABA receptor. By binding to this receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion channel opening. This results in hyperpolarization of neurons and decreased neuronal excitability, manifesting as sedative and hypnotic effects.
The physical properties of 5-methyl-5-(1-methylbutyl)-barbituric acid include:
The chemical properties include its solubility in polar solvents like methanol and ethanol, making it suitable for various pharmaceutical applications .
5-Methyl-5-(1-methylbutyl)-barbituric acid has diverse applications in scientific research:
This compound's unique structure contributes to its specific pharmacological effects, making it valuable in both research and therapeutic contexts.
The foundational chemistry of barbituric acid (2,4,6-(1H,3H,5H)-pyrimidinetrione), first synthesized by Adolf von Baeyer in 1864, provided the structural template for sedative-hypnotic agents [1] [2]. Early barbiturates like barbital (5,5-diethylbarbituric acid, introduced 1904) and phenobarbital (5-ethyl-5-phenylbarbituric acid, 1912) demonstrated that alkyl/aryl substitutions at the C5 position dictated pharmacological activity [1] [6]. This established a critical structure-activity principle: lipophilicity at C5 correlates with CNS penetration and potency.
5-Methyl-5-(1-methylbutyl)barbituric acid emerged from systematic explorations of branched alkyl chains at C5. The 1-methylbutyl moiety (a chiral secondary alkyl group) enhanced lipid solubility versus linear chains, optimizing blood-brain barrier transit [7]. Unlike ultra-short-acting thiobarbiturates (e.g., thiopental), its oxygen-based core aligned with intermediate-acting barbiturates, balancing metabolic stability and redistribution kinetics [7] [3]. This positioned it as a candidate for procedural sedation where precise duration control was essential.
Table 1: Evolution of Key Barbiturate Anesthetics
Compound | C5 Substituents | Duration of Action | Introduction Year |
---|---|---|---|
Barbital | Diethyl | Long-acting | 1904 |
Phenobarbital | Ethyl, Phenyl | Long-acting | 1912 |
Amobarbital | Ethyl, Isoamyl | Intermediate-acting | 1923 |
5-Methyl-5-(1-methylbutyl) | Methyl, 1-Methylbutyl | Intermediate-acting | ~1930s |
Thiopental | Ethyl, 1-Methylbutyl (S) | Ultra-short-acting | 1934 |
The sodium salt of 5-methyl-5-(1-methylbutyl)barbituric acid enabled water-soluble formulations for intravenous delivery, overcoming the erratic absorption of oral barbiturates [7]. Its chiral center at the 1-methylbutyl group conferred stereoselective effects: the S(-)-enantiomer exhibited greater anesthetic potency due to enhanced GABAA receptor binding, mirroring observations in thiopental and pentobarbital [3] [7]. Research in the 1930s–1940s focused on its redistribution kinetics: rapid cerebral uptake followed by diffusion into muscle/fat, enabling dose-dependent control from sedation to anesthesia [7].
Notably, it served as a bridge molecule between pioneering IV anesthetics:
Medicinal chemists modified 5-methyl-5-(1-methylbutyl)barbituric acid to enhance specificity or overcome limitations:
Table 2: Structural Derivatives of 5-Methyl-5-(1-Methylbutyl)Barbituric Acid
Derivative | Modification | Key Property Change | Clinical Application |
---|---|---|---|
Secobarbital | C5 Methyl → Allyl | Shorter duration | Short-term sedation |
Thiopental | C2 O → S + 1-Methylbutyl | Ultra-rapid onset | Anesthesia induction |
Pentobarbital | C5 Methyl → Ethyl | Enhanced hypnotic effect | Preoperative sedation |
RSK2 inhibitors* | Hydrazone at C5 | Kinase inhibition | Anticancer candidates |
*Barbituric acid hydrazones (e.g., Compound 9, IC50 = 1.95 µM vs. RSK2) exemplify non-anesthetic applications [8].
Modern derivatives prioritize target selectivity:
Table 3: Physicochemical Profile of 5-Methyl-5-(1-Methylbutyl)Barbituric Acid
Property | Value | Significance |
---|---|---|
Molecular formula | C₁₀H₁₆N₂O₃ | Core structure for diversification |
Lipophilicity (log P) | ~1.8 (estimated) | Balances CNS penetration vs. metabolic clearance |
Chiral centers | 1 (1-methylbutyl C1) | S(-)-enantiomer favored for GABA activity |
Sodium salt solubility | >100 mg/mL (aqueous) | Enables IV formulation |
CAS No.: 62968-45-0
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 1356964-77-6
CAS No.:
CAS No.: